molecular formula C17H20N2O3S B5594625 Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B5594625
M. Wt: 332.4 g/mol
InChI Key: IFTMBLPUPABXRR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate ( 329082-05-5) is a specialized organic compound with a molecular formula of C17H20N2O3S and a molecular weight of 332.42 g/mol . This chemical belongs to the class of 2-aminothiophene derivatives, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery . The 2-aminothiophene core is a versatile building block for synthesizing various biologically active heterocycles, including thienopyrimidine derivatives, which have shown a wide range of therapeutic properties in research . As such, this compound serves as a key synthetic intermediate for researchers developing novel pharmacologically active molecules. It is recommended to store this product in a dark place, under an inert atmosphere, and at room temperature to maintain stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and note the associated hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

IUPAC Name

ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-5-22-17(21)13-11(4)14(23-15(13)18)16(20)19-12-8-9(2)6-7-10(12)3/h6-8H,5,18H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTMBLPUPABXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound (Substituent) Molecular Weight (g/mol) LogP* PSA* (Ų) IC₅₀ (PET Inhibition)
2,5-Dimethylphenyl (Target) 335.11 3.2 95.1 ~10 µM
4-Chlorophenyl 338.81 3.5 95.1 >10 µM (estimated)
2-Methoxyphenyl 334.39 2.8 109.1 Not reported
4-Methoxyphenyl 334.39 2.7 109.1 Not reported
Dimethylcarbamoyl 256.32 1.9 91.6 Inactive

*LogP: Predicted octanol-water partition coefficient; PSA: Polar surface area.

Key Research Findings

Optimal Substituents : 2,5-Dimethylphenyl derivatives outperform chloro- and methoxy-substituted analogs in PET inhibition due to balanced lipophilicity (LogP ~3.2) and electron-donating effects .

Role of Lipophilicity : Compounds with LogP >3.0 (e.g., target and 4-chloro analogs) show better membrane penetration, correlating with higher herbicidal activity .

Inactive Derivatives : Smaller substituents (e.g., dimethylcarbamoyl) lack the aromatic bulk needed for PSII binding, rendering them inactive .

Biological Activity

Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 362.45 g/mol. The compound features a thiophene ring which is known for its diverse biological activities.

Research indicates that compounds containing thiophene moieties often exhibit various mechanisms of action, including:

  • Antitumor Activity : The presence of the thiophene ring enhances the compound's ability to inhibit cancer cell proliferation. Studies show that related compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer metabolism, potentially leading to reduced tumor growth .

Antitumor Activity

A significant body of research has focused on the antitumor properties of thiophene derivatives. For instance:

  • Case Study 1 : A derivative similar to Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported to be in the micromolar range (IC50 < 10 µM), indicating potent cytotoxic effects .
CompoundCell LineIC50 (µM)
Compound AMCF-78.5
Compound BA5497.3

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this class of compounds:

  • Case Study 2 : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus with minimum inhibitory concentration (MIC) values around 32 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can be correlated with its structural features:

  • Thiazole and Thiophene Rings : The presence of these rings is crucial for cytotoxic activity.
  • Substituents on the Phenyl Ring : Methyl groups at specific positions enhance biological activity by increasing lipophilicity and facilitating cellular uptake .

Future Research Directions

Further studies are warranted to explore:

  • In vivo Efficacy : Animal studies to assess the pharmacokinetics and therapeutic potential in tumor models.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound could provide insights into its action mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions. For example, a base-catalyzed condensation of ethyl acetoacetate with sulfur and substituted anilines under reflux conditions (e.g., ethanol, triethylamine) is a common approach. Key steps include controlling reaction time (5–10 hours), temperature (60–80°C), and stoichiometric ratios of reagents. Purification via crystallization (ethanol or 1,4-dioxane) or chromatography ensures high purity .
  • Optimization : Adjusting pH, solvent polarity, and catalyst loading can improve yields. Monitoring via thin-layer chromatography (TLC) helps track reaction progress .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Spectroscopy : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional groups and regiochemistry. Mass spectrometry (MS) determines molecular weight and fragmentation patterns .
  • Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves 3D molecular geometry, bond angles, and intermolecular interactions. ORTEP-III visualizes thermal ellipsoids and disorder .

Q. How is the biological activity of this compound screened in preliminary assays?

  • Assays : Antimicrobial activity is tested via broth microdilution (MIC against bacterial/fungal strains). Anticancer potential is evaluated using cell viability assays (e.g., MTT on cancer cell lines). Dose-response curves and IC₅₀ values quantify potency .
  • Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobials, cisplatin for cytotoxicity) and solvent-only controls to validate results .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its biological efficacy?

  • SAR Strategies : Systematically modify substituents (e.g., halogens, methoxy groups) on the phenylcarbamoyl or thiophene rings. Compare bioactivity of analogs (e.g., ethyl 5-(4-fluorophenyl)-4-methylthiophene-3-carboxylate) to identify critical functional groups .
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett constants) or steric parameters with activity trends .

Q. What methodologies are employed to determine the mechanism of action of this compound in antimicrobial or anticancer assays?

  • Enzyme Inhibition : Perform kinetic assays (e.g., fluorometric) to test inhibition of target enzymes (e.g., topoisomerases, kinases). Molecular docking (AutoDock Vina) predicts binding modes using crystallographic data .
  • Cellular Pathways : Transcriptomic profiling (RNA-seq) or proteomics (LC-MS/MS) identifies dysregulated pathways in treated cells .

Q. How should researchers address discrepancies in reported biological activities across different studies?

  • Replication : Repeat assays under standardized conditions (e.g., cell line origin, culture media). Validate purity via HPLC and elemental analysis .
  • Structural Confirmation : Re-analyze compound identity using X-ray crystallography to rule out polymorphic or stereochemical variations .

Methodological Considerations

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required to avoid inhalation of toxic fumes .
  • Ventilation : Conduct reactions in fume hoods with scrubbers to neutralize volatile byproducts (e.g., H₂S) .

Q. How can computational tools complement experimental studies of this compound?

  • DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and reactive sites using Gaussian or ORCA software .
  • MD Simulations : Simulate protein-ligand dynamics (GROMACS) to assess binding stability over time .

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